molecular formula C12H15ClF2O B14070344 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethylbenzene

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethylbenzene

Cat. No.: B14070344
M. Wt: 248.69 g/mol
InChI Key: ACBJJFRJOKWBQT-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethylbenzene is an organic compound characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethylbenzene typically involves the reaction of 1-bromo-3-chloropropane with 2-(difluoromethoxy)-5-ethylbenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction: Products include alkanes and alkenes.

Scientific Research Applications

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)piperidine
  • 3-Chloropropanesulfonyl chloride
  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-iodobenzene

Uniqueness

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethylbenzene is unique due to the presence of both chloropropyl and difluoromethoxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H15ClF2O

Molecular Weight

248.69 g/mol

IUPAC Name

2-(3-chloropropyl)-1-(difluoromethoxy)-4-ethylbenzene

InChI

InChI=1S/C12H15ClF2O/c1-2-9-5-6-11(16-12(14)15)10(8-9)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3

InChI Key

ACBJJFRJOKWBQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC(F)F)CCCCl

Origin of Product

United States

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